
Chloro(meso-tetraphenylporphinato)chromium
Overview
Description
Chloro(meso-tetraphenylporphinato)chromium is a coordination compound where a chromium ion is complexed with a meso-tetraphenylporphyrin ligand and a chloride ion. This compound is known for its vibrant color and unique chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of Chromium(III) Tetraphenylporphine Chloride is the beta subunit of mitochondrial ATP synthase . This protein plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium(III) Tetraphenylporphine Chloride interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The exact mode of interaction remains elusive .
Biochemical Pathways
The compound affects the metabolism of blood glucose , regulation of insulin resistance , and metabolism of lipids . It is also involved in the redox reactions forming -yl complexes of Cr(IV) and Cr(V) under the action of different oxidative agents .
Result of Action
The molecular and cellular effects of Chromium(III) Tetraphenylporphine Chloride’s action are primarily related to its role in enhancing insulin sensitivity and managing glucose metabolism . It also impacts cellular energy metabolism and overall metabolic balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(meso-tetraphenylporphinato)chromium typically involves the reaction of meso-tetraphenylporphyrin with a chromium salt, such as chromium(III) chloride, in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(meso-tetraphenylporphinato)chromium undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, where the chromium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligands under mild heating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-chromium species, while substitution reactions can produce various ligand-substituted chromium porphyrin complexes .
Scientific Research Applications
Chloro(meso-tetraphenylporphinato)chromium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Chloro(meso-tetraphenylporphinato)manganese
- Chloro(meso-tetraphenylporphinato)iron
- Chloro(meso-tetraphenylporphinato)cobalt
Uniqueness
Chloro(meso-tetraphenylporphinato)chromium is unique due to its specific redox properties and the stability of its chromium center in various oxidation states. Compared to its manganese and iron counterparts, it exhibits different reactivity patterns and catalytic efficiencies, particularly in oxidation reactions . This makes it a valuable compound for studying redox chemistry and developing new catalytic processes.
Properties
IUPAC Name |
chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCXCGPVDGHEU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClCrN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


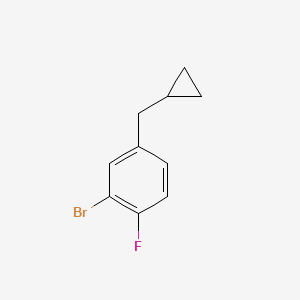

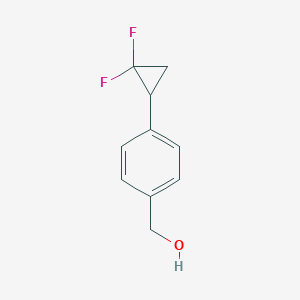
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
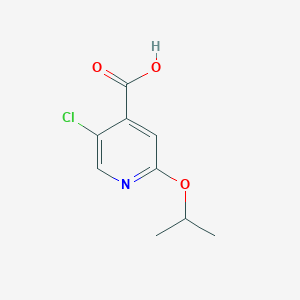
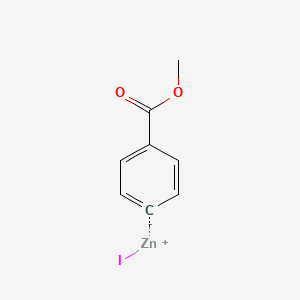
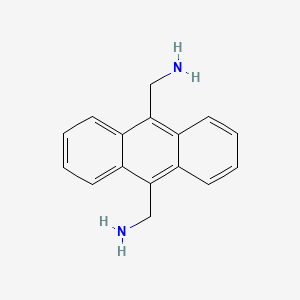
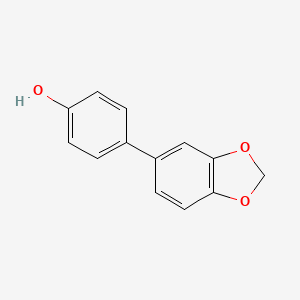
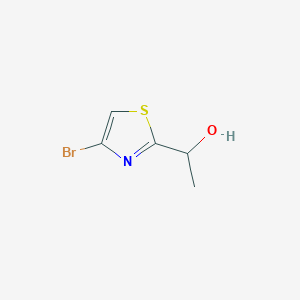
![Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester](/img/structure/B6316427.png)
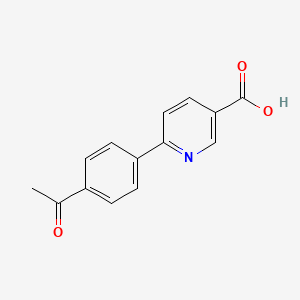
![7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid](/img/structure/B6316429.png)
![Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B6316432.png)
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
